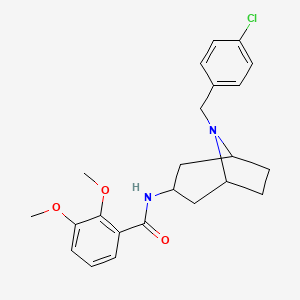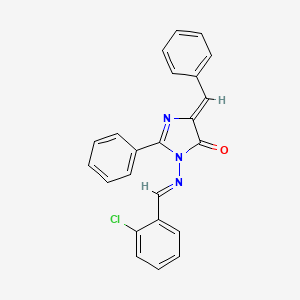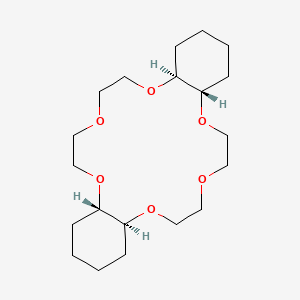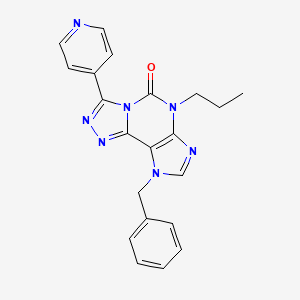
Triethylammonium borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium borate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a borate salt formed by the reaction of triethylamine with boric acid. This compound is known for its stability and versatility, making it a valuable reagent in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylammonium borate can be synthesized through the reaction of triethylamine with boric acid. The reaction typically involves mixing an aqueous solution of triethylamine with boric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method includes the carbonation of a mixture of triethylamine and water in a pressure reactor. This process reduces carbon dioxide emissions and improves the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylammonium borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of boron-containing intermediates.
Substitution: It can participate in substitution reactions where the borate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple borate salts to more complex boron-containing compounds .
Applications De Recherche Scientifique
Triethylammonium borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triethylammonium borate involves its interaction with various molecular targets. In biological systems, it can act as a buffer, maintaining pH levels and stabilizing proteins and nucleic acids. Its borate ion can also interact with hydroxyl groups, forming stable complexes that are useful in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylammonium bicarbonate: Used as a buffer in chromatography and electrophoresis.
Tetraethylammonium: Known for its use in blocking potassium channels and as a pharmacological research agent.
Uniqueness
Triethylammonium borate stands out due to its stability and versatility. Unlike other borate compounds, it offers a unique combination of buffering capacity and reactivity, making it suitable for a wide range of applications in both research and industry .
Propriétés
Numéro CAS |
68189-03-7 |
|---|---|
Formule moléculaire |
C6H18BNO3 |
Poids moléculaire |
163.03 g/mol |
Nom IUPAC |
boric acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.BH3O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;2-4H |
Clé InChI |
SRTFLHALJBGRMP-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)




![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)








